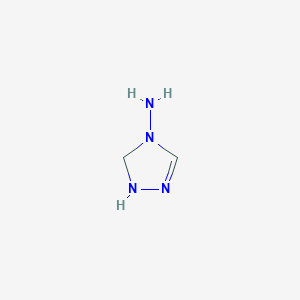
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
Descripción general
Descripción
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide, also known as DMAPS, is a hygroscopic, zwitterionic monomer . It has a molecular formula of C11H21NO5S . This compound is used in the synthesis of polysulfobetaines .
Synthesis Analysis
DMAPS is used to synthesize poly(sulfobetain methacrylate) (p(SBMA)) hydrogels of micro dimensions by inverse suspension polymerization .Molecular Structure Analysis
The molecular structure of DMAPS consists of a dimethylammonium group, a 2-methyl-1-oxoallyl group, an ethyl group, and a 3-sulphopropyl group .Chemical Reactions Analysis
As a zwitterionic monomer, DMAPS can participate in polymerization reactions to form polysulfobetaines .Physical And Chemical Properties Analysis
DMAPS is a hygroscopic compound . The molecular weight of DMAPS is 279.35 g/mol .Aplicaciones Científicas De Investigación
Desalination
This compound is used in the creation of nano-void membranes embedded with hollow zwitterionic nanocapsules for superior desalination performance . The zwitterionic monomer 3-[Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate (SBMA) is used in the preparation of these membranes .
Iontronic Sensors
The compound is used in the development of wide-humidity range applicable, anti-freezing, and healable zwitterionic hydrogels for ion-leakage-free iontronic sensors . The hydrogel demonstrates its unique merits as a dielectric layer in iontronic sensors, featuring non-leaky ions, high sensitivity, wide humidity, and temperature range applicability .
Tissue Mimicking
The compound is used in the synthesis of PVA/SBMA crosslinked hydrogels used in tissue mimicking . These hydrogels can mimic the mechanical and physical properties of tissues, making them useful in biomedical applications .
Vascular Cell Culturing
The compound is also used in the creation of hydrogels for vascular cell culturing . These hydrogels provide a suitable environment for the growth and proliferation of vascular cells .
Implanting
The compound is used in the development of hydrogels for implanting . These hydrogels can be used as scaffolds for tissue engineering and regenerative medicine .
Oilfield Biocides and Preservatives
The compound is a type of ionic surfactant, often used to prepare efficient oilfield biocides and preservatives . It has good surface tension, solubility, emulsification, and antibacterial properties, and can effectively clean and kill bacteria and microbes in oil wells, ensuring the normal operation of oil wells .
Safety And Hazards
Propiedades
IUPAC Name |
3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAIDFOKQCVACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41488-70-4 | |
| Record name | Poly(sulfobetaine methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41488-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10189895 | |
| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |
CAS RN |
3637-26-1 | |
| Record name | Sulfobetaine methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl](3-sulphopropyl)ammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: SBMA's interaction with its target depends largely on the application. For example, in biomedical applications, its zwitterionic nature allows it to interact with both positively and negatively charged biomolecules. This can lead to various downstream effects such as:
- Reduced protein adsorption: The zwitterionic structure of SBMA creates a hydration layer that repels proteins, making it useful for creating antifouling surfaces in biomedical devices. [, , , ]
- Enhanced biocompatibility: SBMA's ability to minimize non-specific interactions with biomolecules enhances the biocompatibility of materials, making it suitable for applications like contact lenses and implants. [, , ]
- Control over mineralization: SBMA can influence the precipitation and dissolution of calcium phosphate, a critical process in bone formation, making it interesting for bone tissue engineering. [, ]
ANone: While the provided research papers do not explicitly state the molecular formula and weight of SBMA, these can be deduced from its chemical structure.
ANone: SBMA demonstrates excellent material compatibility and stability across various conditions, making it suitable for diverse applications:
- Aqueous Stability: SBMA exhibits high stability in aqueous solutions, even at high salt concentrations. This property is crucial for biomedical applications and water treatment technologies. [, , ]
- pH Sensitivity: SBMA-based hydrogels display pH-responsive swelling behavior, showing increased swelling in alkaline environments. This characteristic is valuable for controlled drug delivery applications. [, ]
- Temperature Sensitivity: SBMA polymers exhibit upper critical solution temperatures (UCST) in water, meaning they transition from a soluble to an insoluble state upon heating. This thermoresponsive behavior can be tuned by varying the polymer architecture, concentration, and the addition of salts. []
- Biodegradability: While not explicitly discussed in the provided papers, the presence of ester linkages in SBMA suggests potential for biodegradation, a crucial factor for its use in biomedical applications. []
ANone: The provided research does not focus on catalytic properties of SBMA. Its primary applications revolve around its zwitterionic nature, antifouling properties, and ability to modify material surfaces for improved biocompatibility and functionality.
ANone: The provided research papers primarily focus on experimental investigations of SBMA. Further research may explore computational approaches like molecular dynamics simulations to understand its interaction with water molecules, proteins, and other materials at the molecular level. This could lead to the development of QSAR models for predicting the properties of SBMA-based materials based on their chemical structure.
ANone: The provided research highlights the importance of SBMA's zwitterionic structure for its properties. Modifications to this structure, such as:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)






